ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of an azide and an alkyne. The general steps are as follows:
Formation of Azide: The starting material, 3-bromophenylamine, is converted to 3-bromophenyl azide using sodium nitrite and sodium azide.
Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting product is then esterified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products include various substituted triazoles depending on the nucleophile used.
Hydrolysis: The major product is 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The bromophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with the bromine atom in a different position on the phenyl ring.
Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the bromine atom and the presence of the ethyl ester group. These features can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJXKURPDBQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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